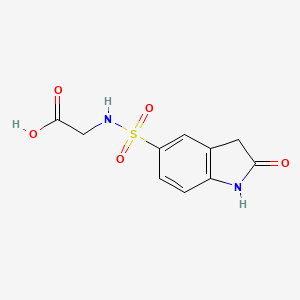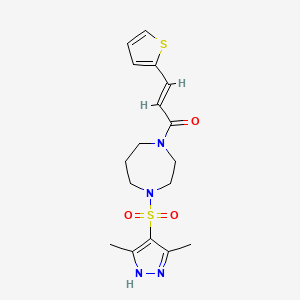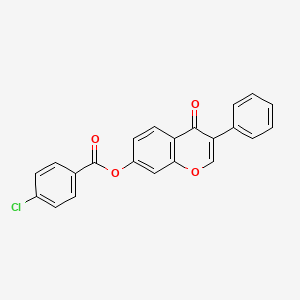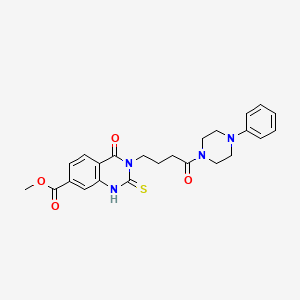
2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. The indole moiety is often modified to enhance its interaction with biological targets, and the introduction of sulfonamide and acetic acid functionalities can lead to compounds with potential antimicrobial properties.
Synthesis Analysis
The synthesis of indole derivatives, such as the sulfonamide analogs, involves the construction of the indole core followed by functionalization at specific positions. In the paper titled "Synthesis, characterization and antimicrobial evaluation of novel urea, sulfonamide and acetamide 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one derivatives," a series of novel indole derivatives were synthesized, including sulfonamide analogs . These compounds were characterized using 1H NMR, 13C NMR, and LC–MS analysis, which are crucial techniques for confirming the structure of synthesized molecules.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. NMR and MS analyses provide detailed information about the molecular framework and the position of substituents on the indole core. The presence of a sulfonamide group, as seen in the synthesized compounds, is known to play a significant role in the interaction with biological targets due to its ability to mimic the tetrahedral intermediate of enzymatic reactions, thereby acting as a potential inhibitor .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including oxidation. In the study "Aerobic oxidation of indole-3-acetic acid with bisulfite," indole-3-acetic acid was subjected to oxidative conditions in the presence of Mn2+, oxygen, and bisulfite, leading to the formation of (2-sulfoindole)-3-acetic acid as one of the major products . This reaction demonstrates the susceptibility of indole derivatives to oxidative transformations, which can significantly alter their chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like this compound are influenced by their functional groups. The sulfonamide group increases water solubility, which is beneficial for biological applications. The antimicrobial activity of these compounds was evaluated against various bacterial and fungal strains, and they showed good activities, indicating that the physical and chemical properties of these molecules support their interaction with microbial targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-oxo-1,3-dihydroindol-5-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-9-4-6-3-7(1-2-8(6)12-9)18(16,17)11-5-10(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJCRPVHBHOVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCC(=O)O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)


![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)


![2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018637.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)
![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)

